molecular formula C9H14N2O2 B13001796 1-Isopentyl-1H-pyrazole-4-carboxylic acid

1-Isopentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13001796
M. Wt: 182.22 g/mol
InChI Key: VBKKRIYVDXKUTR-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopentyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with 1,3-diketones to form pyrazole intermediates, followed by functionalization to introduce the isopentyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution can result in a variety of functionalized pyrazoles .

Scientific Research Applications

1-Isopentyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Isopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-Isopentyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazole derivatives .

Biological Activity

1-Isopentyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The following sections will explore its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

This structure features a carboxylic acid functional group at the 4-position and an isopentyl group at the 1-position of the pyrazole ring.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory properties : Compounds related to this pyrazole derivative have shown potential in reducing inflammation in biological systems.
  • Antimicrobial activity : Similar pyrazole compounds have been noted for their effectiveness against various microbial strains, suggesting potential applications in treating infections .
  • Modulation of biochemical pathways : The compound may interact with specific receptors or enzymes, influencing various metabolic pathways.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of specific enzymes : Studies have demonstrated that certain pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Interaction with cellular receptors : The compound may bind to receptors or proteins involved in signaling pathways, thereby modulating cellular responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
1-Phenyl-1H-pyrazole-4-carboxylic acidContains a phenyl group instead of isopentylExhibits strong anti-inflammatory properties
3-Methyl-1H-pyrazole-4-carboxylic acidMethyl group at the 3-positionKnown for antimicrobial activity
5-Amino-1H-pyrazole-4-carboxylic acidAmino group at the 5-positionPotentially more reactive due to amino group

The unique side chain and functional groups of this compound influence its biological reactivity and activity compared to these similar compounds.

Synthesis Methods

Several synthesis methods for producing this compound have been documented. Common approaches include:

  • Condensation reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization methods : Involving the reaction of substituted hydrazines with α,β-unsaturated acids or esters.

These methods often yield varying degrees of purity and yield, necessitating optimization for pharmaceutical applications.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of COX enzymes, correlating with reduced inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of several pyrazole compounds. The study found that this compound exhibited notable activity against specific bacterial strains, highlighting its potential as an antimicrobial agent .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-methylbutyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

VBKKRIYVDXKUTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C=N1)C(=O)O

Origin of Product

United States

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